
7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins . Coumarins are often used in the pharmaceutical industry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a chromen-4-one core, with a benzyloxy group at the 7-position, an ethyl group at the 6-position, and a 4-fluorophenyl group at the 3-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromen-4-one core and the various substituents. For example, the benzyloxy group might be susceptible to cleavage under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromen-4-one core might confer aromaticity, while the various substituents could affect properties such as solubility and stability .Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds with a chromen-4-one backbone, similar to "7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one," have been synthesized and evaluated for various biological activities. For instance, the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety have demonstrated significant activity towards acetylcholinesterase (AChE), suggesting potential therapeutic applications in diseases where AChE inhibitors are beneficial, such as Alzheimer's disease (Ghanei-Nasab et al., 2016). Similarly, compounds with a chromen-2-one structure have shown antimicrobial activity, indicative of their potential in developing new antimicrobial agents (Mandala et al., 2013).
Materials Science Applications
In materials science, chromen-4-one derivatives have been explored for their fluorescence properties and as components in organic electronics. For example, the study of blue light-emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones has contributed to the development of materials for optoelectronic applications (Mahadevan et al., 2014). Furthermore, the unusual fluorescence properties of certain chromen-2-one derivatives in protic environments highlight their potential use in sensing applications and the development of new fluorogenic sensors (Uchiyama et al., 2006).
Orientations Futures
Propriétés
Numéro CAS |
328018-90-2 |
|---|---|
Nom du produit |
7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one |
Formule moléculaire |
C24H19FO3 |
Poids moléculaire |
374.411 |
Nom IUPAC |
6-ethyl-3-(4-fluorophenyl)-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C24H19FO3/c1-2-17-12-20-23(13-22(17)27-14-16-6-4-3-5-7-16)28-15-21(24(20)26)18-8-10-19(25)11-9-18/h3-13,15H,2,14H2,1H3 |
Clé InChI |
DBOXJVAJMBFYPH-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=O)C4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



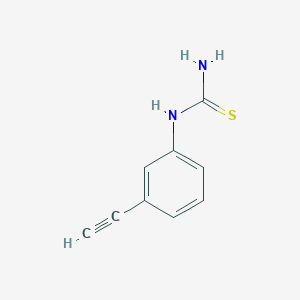
![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)
![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)
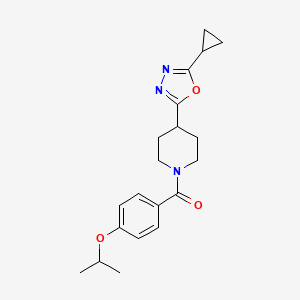
![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2602151.png)
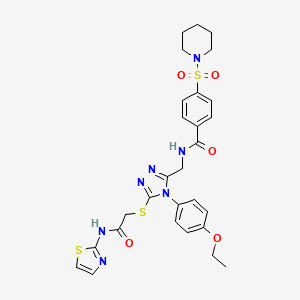
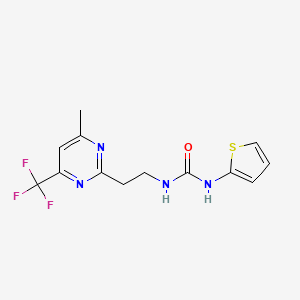
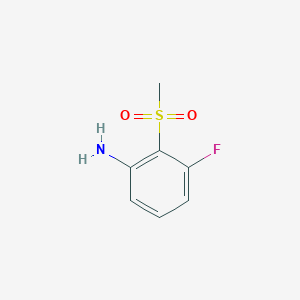
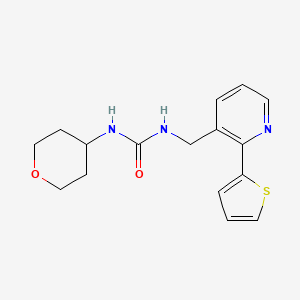
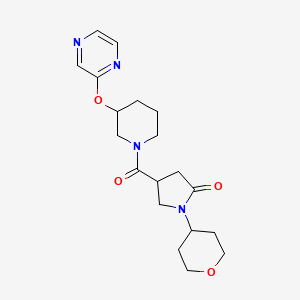
![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)
![2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide](/img/structure/B2602163.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2602165.png)